molecular formula C19H20N4O4S B10983601 ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10983601
M. Wt: 400.5 g/mol
InChI Key: UPOBHPGHLXESBP-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Thiazole Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Substituted esters with various nucleophiles.

Scientific Research Applications

Ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to other similar compounds.

Biological Activity

Ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, a compound with the CAS number 1574471-41-2, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4S, with a molecular weight of 400.5 g/mol. The compound features an ethyl ester functional group, a thiazole ring, and an indole moiety, which are integral to its biological activity.

PropertyValue
Molecular Formula C19H20N4O4S
Molecular Weight 400.5 g/mol
CAS Number 1574471-41-2

Antimicrobial Activity

Compounds containing thiazole and indole structures have been reported to exhibit a range of biological activities. This compound has shown promising antimicrobial properties. For instance, similar thiazole derivatives have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

In a study evaluating the antimicrobial activity of related compounds, those with thiazole rings exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli , indicating that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy .

Anticancer Potential

Thiazoles are recognized for their anticancer properties. Research has indicated that derivatives with structural similarities to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds featuring the thiazole ring have been linked to significant activity against human glioblastoma and melanoma cell lines .

A structure-activity relationship analysis revealed that modifications on the thiazole ring can lead to enhanced cytotoxicity. The presence of electron-donating groups at specific positions has been shown to increase the compound's potency against cancer cells .

Study 1: Antimicrobial Evaluation

In a comparative study of several thiazole derivatives, this compound was tested against common bacterial strains. The results indicated that it exhibited a diameter of inhibition zone (DIZ) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assay

Another study focused on the cytotoxic effects of ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methylthiazole derivatives against cancer cell lines. The IC50 values were measured across different concentrations, revealing significant activity at lower concentrations compared to control drugs like doxorubicin .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-4-27-18(26)17-11(2)20-19(28-17)22-16(25)10-23-9-8-13-14(21-12(3)24)6-5-7-15(13)23/h5-9H,4,10H2,1-3H3,(H,21,24)(H,20,22,25)

InChI Key

UPOBHPGHLXESBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C

Origin of Product

United States

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